molecular formula C24H23N3OS B12180933 7-[(4-Phenylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol

7-[(4-Phenylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol

Cat. No.: B12180933
M. Wt: 401.5 g/mol
InChI Key: RPHVVIUFERTCNZ-UHFFFAOYSA-N
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Description

7-[(4-Phenylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a thiophene ring and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Phenylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-[(4-Phenylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

7-[(4-Phenylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-Phenylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiophene ring in 7-[(4-Phenylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol adds unique electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications. This makes it distinct from other similar compounds and may provide advantages in specific research or industrial contexts .

Properties

Molecular Formula

C24H23N3OS

Molecular Weight

401.5 g/mol

IUPAC Name

7-[(4-phenylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C24H23N3OS/c28-24-20(11-10-18-6-4-12-25-22(18)24)23(21-9-5-17-29-21)27-15-13-26(14-16-27)19-7-2-1-3-8-19/h1-12,17,23,28H,13-16H2

InChI Key

RPHVVIUFERTCNZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=C(C4=C(C=CC=N4)C=C3)O)C5=CC=CS5

Origin of Product

United States

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